BX430

P2X4 Antagonist Potency Species Selectivity IC50 Comparison

BX430 is the definitive tool compound for selective human P2X4 receptor modulation. Unlike pan-species antagonists, its unique species-selectivity profile—potent at human and zebrafish P2X4 but inactive at rat/mouse orthologs—enables unambiguous translational studies in zebrafish models and human-rodent co-culture systems. Its noncompetitive allosteric mechanism and high-resolution cryo-EM structure make it indispensable for structure-based drug design and assay validation. Demonstrated efficacy in suppressing ATP-evoked CXCL5 secretion in primary human macrophages confirms its utility in ex vivo inflammation research. Choose BX430 for reproducible, mechanistically defined P2X4 pharmacology.

Molecular Formula C15H15Br2N3O
Molecular Weight 413.11 g/mol
Cat. No. B1668162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX430
SynonymsBX430;  BX-430;  BX 430; 
Molecular FormulaC15H15Br2N3O
Molecular Weight413.11 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br
InChIInChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21)
InChIKeyJFNKIJKRXKPQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BX430 for P2X4 Research: A Selective, Noncompetitive Allosteric Antagonist for Pain and Inflammation Studies


BX430 (1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea) is a small-molecule, noncompetitive allosteric antagonist of the human P2X4 receptor (hP2X4R), a calcium-permeable, ATP-gated cation channel implicated in chronic pain, inflammation, and cardiovascular regulation [1]. Discovered through high-throughput screening, BX430 directly inhibits hP2X4R-mediated currents with submicromolar potency and demonstrates a high degree of subtype selectivity [2]. Its mechanism of action is well-characterized at the structural level, with cryo-EM studies confirming its binding to a defined allosteric pocket at the subunit interface of the receptor's extracellular domain [3].

Why BX430 Cannot Be Readily Substituted by Other P2X4 Antagonists


The P2X4 antagonist landscape includes several compounds with distinct pharmacological fingerprints, making simple substitution problematic. BX430, 5-BDBD, BAY-1797, and PSB-OR-2020, while all targeting P2X4, exhibit critical differences in their species selectivity, binding sites, and structural characterization [1]. For instance, BX430 and 5-BDBD are both potent antagonists but display marked species-dependent activity, which is a critical consideration for translational studies [2]. In contrast, PSB-OR-2020 shows minimal species differences but may bind to a distinct allosteric site [3]. Furthermore, only a subset of antagonists, including BX430, have detailed, high-resolution structural data available to guide further chemical optimization and mechanistic studies [4]. Substituting one antagonist for another without accounting for these quantitative differences can lead to misleading or non-reproducible results in functional and translational experiments.

BX430 Differentiation Guide: Quantifiable Evidence for Scientific Selection


Potency and Species-Selectivity Compared to BAY-1797 and 5-BDBD

BX430 inhibits human P2X4 (hP2X4) with an IC50 of 0.54 µM [1]. A direct comparison reveals BAY-1797 is more potent on hP2X4 (IC50 = 0.11-0.21 µM) but also inhibits rodent P2X4 isoforms, whereas BX430 is inactive on rat and mouse P2X4 at concentrations up to 10 µM [2]. 5-BDBD also shows species-dependent inhibition but with a higher reported IC50 of 0.75 µM for rat P2X4 [3]. This species-selectivity profile is a critical differentiator for researchers designing studies in specific animal models.

P2X4 Antagonist Potency Species Selectivity IC50 Comparison

Subtype Selectivity Profile: BX430 vs. PSB-OR-2020

BX430 exhibits high selectivity for the P2X4 subtype over other P2X receptors (P2X1-P2X3, P2X5, P2X7), with virtually no functional impact at concentrations 10-100 times its IC50 (5.4 - 54 µM) [1]. While PSB-OR-2020 is significantly more potent (IC50 = 6.32 nM), it demonstrates >300-fold selectivity over the same P2X subtypes [2]. This indicates that while PSB-OR-2020 offers superior potency, BX430's selectivity window is well-defined and sufficient for most in vitro applications where high concentrations are not required.

P2X Subtype Selectivity Allosteric Antagonist Off-Target Activity

Structural Characterization of the Allosteric Binding Site: BX430 and BAY-1797

High-resolution cryo-EM structures (3.23 Å) of the zebrafish P2X4 receptor in complex with BX430 have been solved, providing atomic-level detail of its allosteric binding site [1]. This study also structurally characterized BAY-1797 bound to the same allosteric site, confirming a common binding pocket [2]. This structural information is unique to BX430 and BAY-1797 among many P2X4 antagonists and is invaluable for structure-activity relationship (SAR) studies and rational drug design.

Cryo-EM Structure Allosteric Binding Pocket Structure-Based Drug Design

Functional Validation in Primary Human Macrophages

In primary human monocyte-derived macrophages, BX430 (used alongside PSB-12062) inhibited ATP-mediated induction and secretion of the proinflammatory chemokine CXCL5 [1]. This functional validation in a disease-relevant human cell type confirms the ability of BX430 to block native P2X4-mediated signaling pathways downstream of inflammation.

Inflammation Macrophage CXCL5 Secretion Ex Vivo Model

BX430 Application Scenarios: Where Its Differentiated Profile Provides Maximum Value


Species-Specific Probe for Zebrafish and Human P2X4 Studies

BX430's unique species-selectivity profile—potent at human and zebrafish P2X4 but inactive at rat and mouse isoforms [1]—makes it an ideal tool for studies utilizing zebrafish models of pain, inflammation, or development, and for experiments where selective inhibition of human P2X4 is required in the presence of rodent cells or tissues. This prevents confounding results that would arise from using a pan-species antagonist like BAY-1797 or PSB-OR-2020.

Structure-Guided Medicinal Chemistry and Allosteric Modulator Development

For laboratories engaged in structure-based drug design targeting the P2X4 receptor, BX430 is an essential reference compound. Its high-resolution cryo-EM structure, solved in complex with the receptor [1], provides a validated starting point for virtual screening, molecular dynamics simulations, and rational design of novel antagonists or positive allosteric modulators targeting the same well-defined binding pocket.

In Vitro Dissection of Human P2X4-Mediated Inflammatory Signaling

BX430 is a validated tool for studying P2X4 signaling in human immune cells. Its demonstrated ability to inhibit ATP-evoked CXCL5 secretion in primary human macrophages [1] confirms its utility in ex vivo assays of human inflammation. This makes it a valuable reagent for academic and pharmaceutical research focused on P2X4's role in chronic inflammatory diseases, neuroinflammation, and immune cell biology.

Reference Antagonist for Validating New P2X4 Assays and Modulators

Given its well-characterized potency (IC50 = 0.54 µM), noncompetitive mechanism, and extensive publication record [1], BX430 serves as an excellent reference standard for establishing new P2X4 functional assays (e.g., calcium flux, electrophysiology) or for benchmarking the activity and selectivity of newly discovered P2X4 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for BX430

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.